

Head-to-head comparison of different "Progranulin modulator" small molecules

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Compound of Interest

Compound Name: *Progranulin modulator-2*

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A Head-to-Head Comparison of Small Molecule Progranulin Modulators

For Researchers, Scientists, and Drug Development Professionals

Progranulin (PGRN), a secreted glycoprotein, has emerged as a critical player in various physiological processes, including neuronal survival, lysosomal function, and inflammation. Its haploinsufficiency is a major cause of frontotemporal dementia (FTD), making the modulation of progranulin levels a promising therapeutic strategy. This guide provides a head-to-head comparison of different classes of small molecule progranulin modulators, supported by available experimental data, to aid researchers in the field of neurodegenerative disease and drug discovery.

Small Molecule Progranulin Modulators: A Comparative Overview

Small molecule modulators of progranulin offer a promising therapeutic avenue due to their potential for oral bioavailability and ability to cross the blood-brain barrier. These molecules can be broadly categorized based on their mechanism of action. The following tables summarize the key characteristics of different classes of small molecule progranulin modulators.

Table 1: Inhibitors of the Progranulin-Sortilin Interaction

This class of molecules aims to increase extracellular progranulin levels by preventing its binding to the sortilin receptor (SORT1), which mediates its endocytosis and subsequent lysosomal degradation.

Compound/ Class	Mechanism of Action	In Vitro Efficacy	In Vivo Efficacy	Developer/S ource	Developmen t Stage
MPEP	Reduces sortilin levels, thereby increasing extracellular progranulin.	Increased extracellular PGRN in iPSC-derived neurons from FTD patients with GRN mutations.[1] [2]	No data available.	Academic Research	Preclinical
BVFP	Binds to the C-terminal region of progranulin, inhibiting its interaction with sortilin.	Inhibits SORT1-mediated PGRN endocytosis.	No data available.	Academic Research	Preclinical
Unnamed Pyrazole/Amide Derivatives	Directly disrupt the progranulin-sortilin interaction.	Potent inhibitors of the PGRN-SORT1 interaction.	Co-crystallization with sortilin achieved, suggesting target engagement.	Merck & Co.	Preclinical
Unnamed Structurally Related Compounds	Block sortilin-mediated progranulin endocytosis.	Potent EC50 values in multiple cell lines, leading to a nearly two-fold increase in extracellular PGRN.[3][4]	Dose and exposure-dependent increase in PGRN in brain tissue and plasma of mice.[3][4]	Sharp Therapeutics	Preclinical

SI-7 and SI-8	In silico designed analogs targeting the SORT1-PGRN interaction.	High docking scores (-10.5 and -10.2 kcal/mol, respectively) and favorable predicted ADMET properties.	Stable interaction with SORT1 in molecular dynamics simulations.	Academic Research (in silico)	Computational/Preclinical
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Table 2: Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are thought to increase progranulin levels by modifying the epigenetic regulation of the GRN gene, leading to increased transcription.

Compound	Mechanism of Action	In Vitro Efficacy	In Vivo/Clinical Efficacy	Developer/Source	Development Stage
FRM-0334	HDAC inhibitor designed to increase GRN gene expression.	Preclinical studies suggested it could increase PGRN transcription. [5]	Phase 2 clinical trial failed to show an increase in plasma or CSF progranulin levels in FTD patients with GRN mutations. [5] [6][7][8][9]	Forum Pharmaceuticals	Clinical (Terminated)
Suberoylanilide hydroxamic acid (SAHA, Vorinostat)	HDAC inhibitor.	Enhanced GRN expression and nearly normalized progranulin levels in primary human cells from GRN mutation carriers. [10]	No clinical data available for FTD.	Academic Research	Preclinical (for FTD)

Table 3: Enhancers of Progranulin Secretion

This emerging class of molecules aims to increase the release of progranulin from cells.

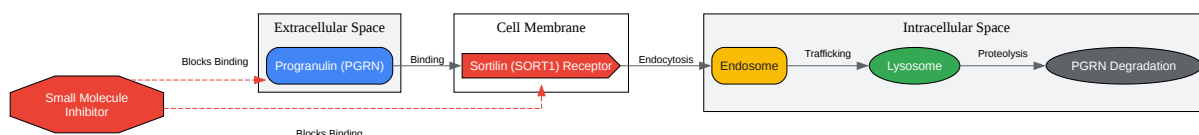
Compound/ Class	Mechanism of Action	In Vitro Efficacy	In Vivo Efficacy	Developer/S ource	Developmen t Stage
Unnamed Oxazoline Compound	Enhances cellular progranulin secretion.	Potent PGRN EC50 of 83 nM in a murine microglial cell line.[11]	Good pharmacokin etic profile in mice with high bioavailability (99%) and brain enrichment. [11]	Arkuda Therapeutics	Preclinical

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to evaluate these small molecules is crucial for interpreting the data.

Progranulin-Sortilin Signaling Pathway

The interaction between progranulin and its receptor sortilin is a key regulatory point for progranulin levels. Inhibiting this interaction is a major therapeutic strategy.

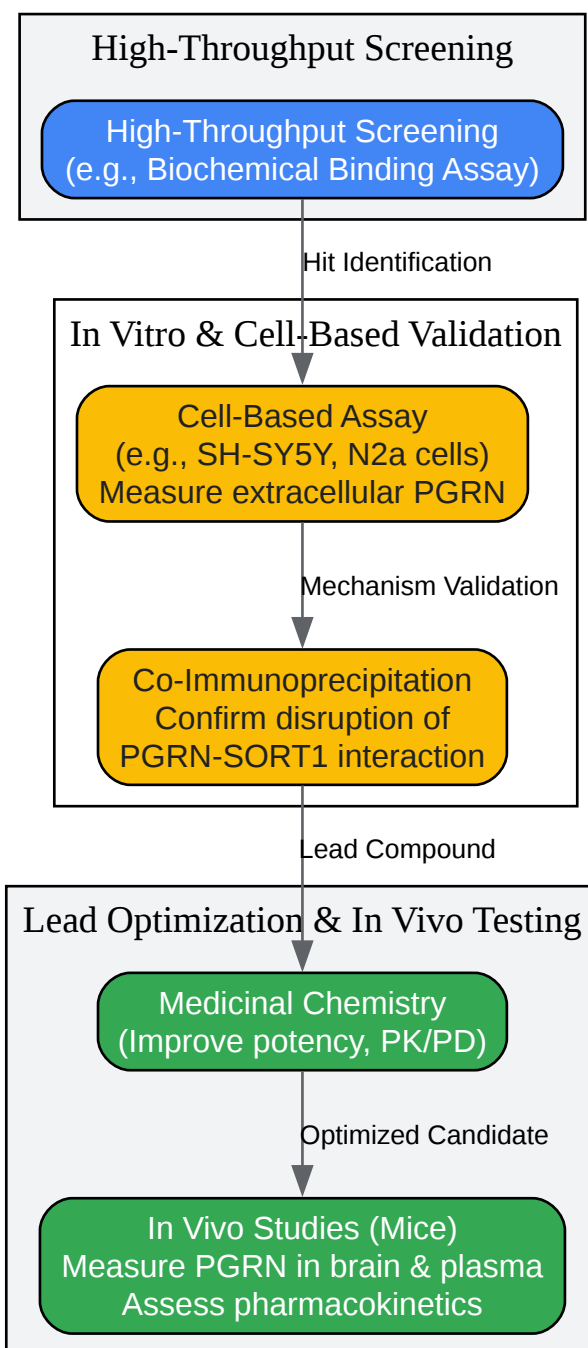


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Caption: Progranulin-Sortilin interaction and the mechanism of small molecule inhibitors.

Experimental Workflow for Screening Sortilin-Progranulin Interaction Inhibitors

A common workflow to identify and validate small molecules that disrupt the progranulin-sortilin interaction involves a series of in vitro and cell-based assays.



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Caption: Workflow for discovery of small molecule inhibitors of PGRN-SORT1 interaction.

Detailed Experimental Protocols

Reproducibility and rigorous methodology are paramount in drug discovery. Below are outlines of key experimental protocols cited in the development of progranulin modulators.

SH-SY5Y Cell-Based Assay for Progranulin Endocytosis

This assay is used to screen for small molecules that inhibit the sortilin-mediated uptake of progranulin.^{[3][4]}

- Cell Line: Human neuroblastoma cell line SH-SY5Y, which endogenously expresses sortilin.
- Reagents: Recombinant human progranulin (rhPGRN), test compounds (small molecules), and an ELISA kit for human progranulin.
- Protocol Outline:
 - Plate SH-SY5Y cells in a 96-well plate and culture until confluent.
 - Pre-incubate the cells with various concentrations of the test small molecules for a specified time (e.g., 1 hour).
 - Add a known concentration of rhPGRN to the cell culture medium.
 - Incubate for a period to allow for endocytosis (e.g., 4-6 hours).
 - Collect the cell culture supernatant.
 - Measure the concentration of the remaining extracellular rhPGRN in the supernatant using an ELISA.
- Data Analysis: An increase in the concentration of extracellular rhPGRN in the presence of a test compound, compared to a vehicle control, indicates inhibition of endocytosis. EC50 values can be calculated to determine the potency of the compounds.

In Vivo Pharmacodynamic Assessment in Mice

This protocol is used to evaluate the ability of a lead compound to increase progranulin levels in the brain and plasma of living animals.^{[3][4]}

- Animal Model: Wild-type mice (e.g., C57BL/6).
- Drug Administration: The test compound is administered, typically via intraperitoneal (IP) injection or oral gavage, at various doses.
- Sample Collection: At specified time points after administration, blood and brain tissue are collected.
- Protocol Outline:
 - Administer the test compound or vehicle control to cohorts of mice.
 - At the end of the study period, collect blood via cardiac puncture and perfuse the animals with saline.
 - Harvest the brain and homogenize it in a suitable lysis buffer.
 - Separate plasma from the blood samples.
 - Measure the concentration of progranulin in the plasma and brain homogenates using a species-specific ELISA.
- Data Analysis: A dose-dependent and exposure-dependent increase in progranulin levels in the brain and/or plasma of treated mice compared to the vehicle group indicates in vivo efficacy.

Conclusion

The landscape of small molecule progranulin modulators is rapidly evolving, with several promising strategies under investigation. Inhibitors of the progranulin-sortilin interaction have shown the most promise in preclinical studies, with demonstrated in vitro and in vivo efficacy in increasing progranulin levels. While HDAC inhibitors have faced setbacks in clinical trials, the concept of transcriptionally upregulating progranulin remains a viable, albeit challenging, approach. The emergence of enhancers of progranulin secretion opens up a new therapeutic avenue.

For researchers, the choice of which modulator to investigate will depend on the specific research question and the desired therapeutic outcome. This guide provides a foundational comparison to inform these decisions and to highlight the critical experimental data required for the successful development of novel progranulin-based therapies for neurodegenerative diseases.

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